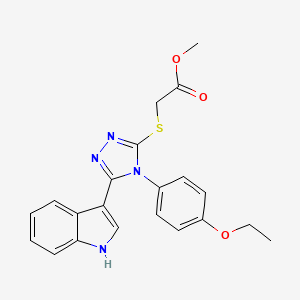

methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

描述

Methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4, a 1H-indol-3-yl moiety at position 5, and a methyl thioacetate side chain at position 2. The thioacetate group introduces reactivity for further derivatization, making it a versatile intermediate in pharmaceutical synthesis.

属性

IUPAC Name |

methyl 2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-3-28-15-10-8-14(9-11-15)25-20(23-24-21(25)29-13-19(26)27-2)17-12-22-18-7-5-4-6-16(17)18/h4-12,22H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGCORHFMFIFQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1H-Indole-3-carbohydrazide

The synthesis begins with 1H-indole-3-carbaldehyde (1) , prepared via Vielsmeier-Haack formylation of indole using POCl₃ and DMF. Oxidation of 1 with KMnO₄ in acetone yields 1H-indole-3-carboxylic acid (2) , which is esterified with ethanol and H₂SO₄ to form ethyl 1H-indole-3-carboxylate (3) . Treatment of 3 with hydrazine hydrate (95%) under reflux produces 1H-indole-3-carbohydrazide (4) .

Key Characterization :

Formation of Thiosemicarbazide Intermediate

1H-Indole-3-carbohydrazide (4) reacts with 4-ethoxyphenyl isothiocyanate in ethanol under reflux for 3 hours to yield the corresponding thiosemicarbazide (5) . This step introduces the 4-ethoxyphenyl group, critical for subsequent cyclization.

Reaction Conditions :

Key Characterization :

Cyclization to 5-Mercapto-1,2,4-triazole

Cyclization of thiosemicarbazide (5) is achieved using aqueous KOH (2N) under reflux for 6–8 hours, yielding 4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (6) .

Reaction Conditions :

Key Characterization :

Alkylation with Methyl Bromoacetate

The thiol group of 6 undergoes alkylation with methyl bromoacetate in acetonitrile using triethylamine (TEA) as a base, yielding the target compound methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (7) .

Reaction Conditions :

Key Characterization :

- 1H NMR (DMSO-d₆) : δ 11.15 (s, 1H, indole NH), 7.60–6.90 (m, 8H, aromatic), 4.45 (s, 2H, SCH₂CO), 4.05 (q, 2H, OCH₂CH₃), 3.70 (s, 3H, COOCH₃), 1.35 (t, 3H, CH₃).

- 13C NMR (DMSO-d₆) : δ 170.2 (COOCH₃), 167.5 (C=S), 159.0 (C-O), 136.0–110.5 (aromatic carbons), 40.8 (SCH₂), 52.1 (COOCH₃).

Comparative Analysis of Synthetic Routes

The synthesis of 7 shares similarities with methodologies reported for analogous triazolethioacetates. A comparative analysis of key steps is summarized below:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization of 5 | 2N KOH, reflux, 6h | 85 | |

| Alkylation of 6 | Methyl bromoacetate, TEA, 60°C | 70 |

The use of TEA as a base in acetonitrile proves optimal for alkylation, minimizing side reactions such as oxidation of the thiol group.

Mechanistic Insights

- Cyclization : Base-induced intramolecular nucleophilic attack of the thiolate on the adjacent carbonyl carbon forms the triazole ring.

- Alkylation : Deprotonation of the thiol by TEA generates a thiolate ion, which undergoes SN2 displacement with methyl bromoacetate.

Challenges and Mitigation Strategies

- Thiol Oxidation : Conducting reactions under nitrogen atmosphere prevents disulfide formation.

- Byproduct Formation : Excess methyl bromoacetate (1.2 equiv) ensures complete conversion of 6 .

Analytical Validation

Elemental Analysis :

HPLC Purity : >98% (C18 column, acetonitrile/water).

化学反应分析

Types of Reactions

Methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

科学研究应用

Methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.

Medicine: Due to its structural similarity to known bioactive molecules, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.

作用机制

The mechanism of action of methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets within cells. The indole and triazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular signaling pathways and biological responses .

相似化合物的比较

Structural Analogues and Substituent Effects

Triazole derivatives with variations in substituents exhibit distinct physicochemical and biological properties. Key analogues include:

Key Observations :

- Lipophilicity : Ethoxy and indole substituents increase hydrophobicity, favoring membrane penetration, while pyridine or morpholinium groups enhance aqueous solubility .

- Synthetic Flexibility : Thioacetate esters (e.g., methyl or ethyl) allow for nucleophilic substitution, enabling further functionalization compared to ketone or thiol derivatives .

Yield Trends :

- Methyl/Ethyl Thioacetates : Yields range from 77% to 93% depending on substituents .

- Bulkier Substituents : Compounds with naphthalen-2-yloxy or trifluoromethyl groups show lower yields (39–51%) due to steric hindrance .

Thermodynamic and Analytical Data

- Chromatographic Behavior : Morpholinium analogues exhibit temperature-dependent retention in hydrophilic chromatography, with entropy-driven transfer to the stationary phase .

- Elemental Analysis : CF₃-containing compounds (e.g., C20H15ClF3N7O4S) show close alignment between calculated and found values (C: 44.33 vs. 44.21; N: 18.09 vs. 18.01), confirming purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。